

# An In-depth Technical Guide to 3,6-Dimethyldecane (CAS: 17312-53-7)

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## Compound of Interest

Compound Name: 3,6-Dimethyldecane

Cat. No.: B102459

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## Introduction

**3,6-Dimethyldecane** is a branched-chain alkane with the chemical formula  $C_{12}H_{26}$ . As an isomer of dodecane, it is of interest in the field of fuel and lubricant research, particularly in the context of hydroisomerization processes that aim to improve the properties of linear alkanes.<sup>[1]</sup> While direct applications in drug development are not prominent, its role as a volatile organic compound (VOC) and potential biomarker warrants attention from researchers in diagnostics and metabolomics. This guide provides a comprehensive overview of the chemical and physical properties, potential synthetic routes, analytical methodologies, and relevant applications of **3,6-Dimethyldecane**.

## Chemical and Physical Properties

**3,6-Dimethyldecane** is a colorless liquid with properties characteristic of a saturated hydrocarbon. The following tables summarize its key identifiers and physicochemical properties.

### Table 1: Compound Identification

Identifier	Value
CAS Number	17312-53-7[2][3][4][5][6]
Molecular Formula	C12H26[2][3][4]
Molecular Weight	170.33 g/mol [2]
IUPAC Name	3,6-Dimethyldecane[2]
InChI	InChI=1S/C12H26/c1-5-7-8-12(4)10-9-11(3)6-2/h11-12H,5-10H2,1-4H3[3]
InChIKey	NQWFSCYWTXQNGG-UHFFFAOYSA-N[3]
SMILES	CCCCC(C)CCC(C)CC[2]

**Table 2: Physicochemical Properties**

Property	Value
Boiling Point	201 °C[4]
Density	0.7510 g/cm <sup>3</sup> [4]
Refractive Index	1.4214[4]
Kovats Retention Index (Standard non-polar)	1129[2]

## Synthesis and Experimental Protocols

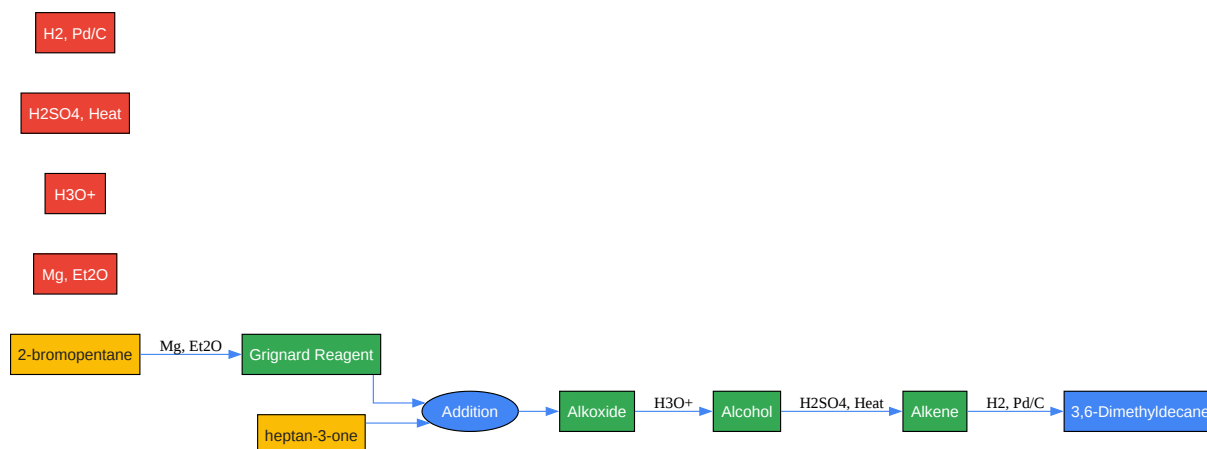
While a specific, detailed experimental protocol for the synthesis of **3,6-Dimethyldecane** is not readily available in the literature, several plausible synthetic strategies can be proposed based on established organic chemistry reactions.

### Grignard Reaction Approach

A potential route to synthesize **3,6-Dimethyldecane** could involve a Grignard reaction followed by dehydration and hydrogenation.

Experimental Protocol:

- **Grignard Reagent Formation:** In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of 2-bromopentane in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent, pentan-2-ylmagnesium bromide.
- **Nucleophilic Addition:** The Grignard reagent is then cooled in an ice bath, and a solution of heptan-3-one in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred and allowed to warm to room temperature.
- **Hydrolysis:** The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
- **Dehydration:** The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude alcohol, 3,6-dimethyldecan-5-ol, is then subjected to acid-catalyzed dehydration, for example, by heating with a catalytic amount of sulfuric acid, to yield a mixture of dimethyldecene isomers.
- **Hydrogenation:** The resulting alkene mixture is dissolved in a suitable solvent like ethanol and hydrogenated using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to yield **3,6-Dimethyldecane**.
- **Purification:** The final product can be purified by fractional distillation.



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Plausible synthetic pathway for **3,6-Dimethyldecane** via Grignard reaction.

## Wolff-Kishner Reduction Approach

Another potential synthetic route is the Wolff-Kishner reduction of a suitable diketone.

Experimental Protocol:

- **Diketone Synthesis:** A suitable precursor, 3,6-decanedione, would first need to be synthesized. This could potentially be achieved through various methods, such as the ozonolysis of a cyclic alkene or other established ketone synthesis routes.

- **Hydrazone Formation:** The 3,6-decanedione is reacted with hydrazine hydrate in a suitable solvent, such as ethanol, to form the corresponding dihydrazone.
- **Reduction:** The dihydrazone is then heated with a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol. Nitrogen gas is evolved during the reaction, and the carbonyl groups are reduced to methylene groups.
- **Workup and Purification:** After cooling, the reaction mixture is diluted with water and extracted with a nonpolar solvent like hexane. The organic layer is washed with water and brine, dried over a drying agent, and the solvent is evaporated. The resulting **3,6-Dimethyldecane** can be purified by distillation.<sup>[1]</sup>

## Spectroscopic Data

### Mass Spectrometry

Mass spectrometry data for **3,6-Dimethyldecane** is available from the National Institute of Standards and Technology (NIST).<sup>[3]</sup> The electron ionization (EI) mass spectrum is characterized by a series of fragment ions typical of branched alkanes.

**Table 3: Key Mass Spectrometry Fragments**

m/z	Interpretation
57	Most abundant peak, likely corresponding to the tert-butyl cation ([C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> ) or other C <sub>4</sub> fragments. <sup>[2]</sup>
43	A prominent peak, likely corresponding to the propyl cation ([C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup> ) or isopropyl cation. <sup>[2]</sup>
71	Corresponding to a C <sub>5</sub> H <sub>11</sub> <sup>+</sup> fragment.
85	Corresponding to a C <sub>6</sub> H <sub>13</sub> <sup>+</sup> fragment.
170	Molecular ion (M <sup>+</sup> ), although it may be of low abundance. <sup>[2]</sup>

### NMR Spectroscopy

While detailed published spectra are not readily available,  $^{13}\text{C}$  NMR spectral data for **3,6-Dimethyldecane** is indexed.[2] The spectrum would be expected to show distinct signals for the different carbon environments in the molecule, including the methyl groups, the methine carbons at the branch points, and the various methylene groups in the decane chain.

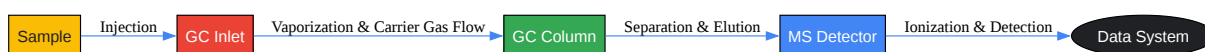
## Analytical Methods

Gas chromatography (GC) is the primary analytical technique for the separation and identification of **3,6-Dimethyldecane**, often in complex mixtures of isomers.

## Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocol:

- **Sample Preparation:** The sample containing **3,6-Dimethyldecane** is dissolved in a volatile solvent such as hexane or dichloromethane.
- **Injection:** A small volume (e.g., 1  $\mu\text{L}$ ) of the prepared sample is injected into the GC inlet, which is typically heated to ensure rapid volatilization.
- **Separation:** The vaporized sample is carried by an inert gas (e.g., helium or hydrogen) through a capillary column (e.g., a non-polar DB-5 or similar). The separation of different isomers is achieved based on their boiling points and interactions with the stationary phase.
- **Detection (Mass Spectrometry):** As the separated components elute from the column, they enter the mass spectrometer. Electron ionization is used to generate characteristic fragmentation patterns.
- **Data Analysis:** The retention time of the peak corresponding to **3,6-Dimethyldecane** is used for identification, and the mass spectrum of the peak is compared to a reference library (e.g., NIST) for confirmation. Quantification can be performed by integrating the peak area and comparing it to a calibration curve.



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Workflow for the analysis of **3,6-Dimethyldecane** by GC-MS.

## Applications and Relevance

### Fuel and Lubricant Research

The primary area of research involving **3,6-Dimethyldecane** is in the hydroisomerization of long-chain n-alkanes like n-dodecane. This process is crucial in the petrochemical industry to produce high-quality fuels and lubricants with improved combustion properties and lower freezing points. **3,6-Dimethyldecane** is one of the many branched isomers that can be formed, and its identification and quantification are important for understanding and optimizing the catalytic processes.<sup>[1]</sup>

### Volatile Organic Compound (VOC) and Biomarker Research

**3,6-Dimethyldecane** has been identified as a volatile organic compound in various contexts. For instance, it has been detected in studies of black tea aroma. Additionally, some research has pointed to its potential as a biomarker in exhaled breath for the diagnosis of certain pathological conditions. However, its specific role and diagnostic value require further investigation.

## Safety and Handling

As a hydrocarbon, **3,6-Dimethyldecane** should be handled with appropriate safety precautions in a well-ventilated area. It is a flammable liquid and should be kept away from ignition sources. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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